N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide
Description
N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide is an organic compound characterized by its unique structure, which includes a butoxyphenyl group and an ethenoxyethyl group attached to an oxamide core
Properties
IUPAC Name |
N'-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-5-11-22-14-8-6-13(7-9-14)18-16(20)15(19)17-10-12-21-4-2/h4,6-9H,2-3,5,10-12H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXZLWLXGHTZPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCOC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide typically involves the reaction of 4-butoxyaniline with 2-chloroethyl vinyl ether in the presence of a base, followed by the addition of oxalyl chloride to form the oxamide structure. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethenoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted oxamides.
Scientific Research Applications
N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methoxyphenyl)-N-(2-ethenoxyethyl)oxamide
- N’-(4-ethoxyphenyl)-N-(2-ethenoxyethyl)oxamide
- N’-(4-propoxyphenyl)-N-(2-ethenoxyethyl)oxamide
Uniqueness
N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The butoxy group provides distinct steric and electronic properties compared to other alkoxy groups, potentially leading to different interactions with molecular targets and varied applications.
This detailed article provides a comprehensive overview of N’-(4-butoxyphenyl)-N-(2-ethenoxyethyl)oxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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